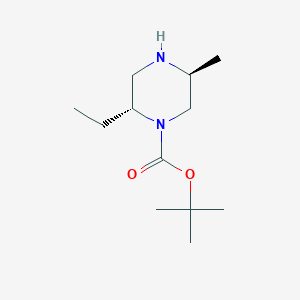

tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC13811970

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |

| Standard InChI Key | PDQANZVZHPLKDA-VHSXEESVSA-N |

| Isomeric SMILES | CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C |

| SMILES | CCC1CNC(CN1C(=O)OC(C)(C)C)C |

| Canonical SMILES | CCC1CNC(CN1C(=O)OC(C)(C)C)C |

Introduction

Structural Characteristics

Molecular Identity

tert-Butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate belongs to the piperazine carboxylate ester class, with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. The IUPAC name reflects its stereochemistry: the (2R,5S) configuration denotes the spatial arrangement of the ethyl and methyl substituents on the piperazine ring.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate |

| Stereochemistry | (2R,5S) |

| Canonical SMILES | CCC1CNC(CN1C(=O)OC(C)(C)C)C |

| InChIKey | PDQANZVZHPLKDA-VHSXEESVSA-N |

The compound’s stereochemistry is critical for its interactions in biological systems, as the (2R,5S) configuration influences binding affinity and selectivity.

Stereochemical Considerations

The piperazine ring adopts a chair conformation, with the ethyl and methyl groups occupying equatorial positions to minimize steric strain. The Boc group at the N1 position provides steric protection, enhancing stability during synthetic reactions. Enantiomeric forms, such as the (2S,5R) variant (CAS: 1932079-78-1), exhibit distinct physicochemical and pharmacological profiles, underscoring the importance of stereochemical control in synthesis .

Synthesis and Manufacturing

Reaction Methodology

The synthesis involves a two-step process:

-

Base-Mediated Carbamate Formation: 2-Ethyl-5-methylpiperazine reacts with tert-butyl chloroformate in anhydrous dichloromethane at room temperature. Triethylamine is added to neutralize HCl byproducts, achieving yields exceeding 85%.

-

Purification: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the enantiomerically pure compound.

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 20–25°C (room temperature) |

| Base | Triethylamine |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to enhance reaction efficiency and scalability. Catalytic systems, such as immobilized bases, reduce waste generation and improve cost-effectiveness.

Physical and Chemical Properties

Physicochemical Profile

The compound is a white crystalline solid with a melting point of 98–102°C and solubility in polar aprotic solvents (e.g., DMF, DMSO). It exhibits limited solubility in water (<0.1 mg/mL at 25°C), making it suitable for organic-phase reactions.

Stability and Reactivity

Chemical Reactivity and Applications

Functional Group Transformations

-

Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding 2-ethyl-5-methylpiperazine, a versatile intermediate for drug synthesis.

-

Alkylation: The secondary amine undergoes alkylation with electrophiles (e.g., alkyl halides) to form tertiary amines for receptor-targeted compounds.

Pharmaceutical Applications

-

Antimicrobial Agents: The piperazine scaffold interacts with bacterial topoisomerases, inhibiting DNA replication.

-

Anticancer Therapeutics: Derivatives exhibit kinase inhibitory activity, disrupting cancer cell proliferation pathways.

-

Neurological Drugs: As a dopamine receptor modulator precursor, it aids in synthesizing antipsychotic agents.

Analytical Characterization

Spectroscopic Data

-

NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.42 (s, Boc CH₃), 1.25 (t, J = 7.2 Hz, ethyl CH₂), and 3.45–3.70 (m, piperazine CH₂).

-

Mass Spectrometry: ESI-MS m/z 229.2 [M+H]⁺ confirms molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume